(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
39701-84-3
VCID:
VC0016913
InChI:
InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)/t5-/m1/s1
SMILES:
CC(=O)OC(CC(=O)O)C(=O)OC
Molecular Formula:
C₇H₁₀O₆
Molecular Weight:
190.15 g/mol
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
CAS No.: 39701-84-3
Reference Standards
VCID: VC0016913
Molecular Formula: C₇H₁₀O₆
Molecular Weight: 190.15 g/mol
CAS No. | 39701-84-3 |
---|---|
Product Name | (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid |
Molecular Formula | C₇H₁₀O₆ |
Molecular Weight | 190.15 g/mol |
IUPAC Name | (3R)-3-acetyloxy-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C7H10O6/c1-4(8)13-5(3-6(9)10)7(11)12-2/h5H,3H2,1-2H3,(H,9,10)/t5-/m1/s1 |
Standard InChIKey | DQUIKZDAUFIOEL-RXMQYKEDSA-N |
Isomeric SMILES | CC(=O)O[C@H](CC(=O)O)C(=O)OC |
SMILES | CC(=O)OC(CC(=O)O)C(=O)OC |
Canonical SMILES | CC(=O)OC(CC(=O)O)C(=O)OC |
Synonyms | 2-(S)-(Acetyloxy)butanedioic Acid 1-Methyl Ester; |
PubChem Compound | 26176230 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume